

Spectroscopic Profile of Pentaerythrityl Tetrachloride: A Technical Guide

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Compound of Interest

Compound Name:	Pentaerythrityl tetrachloride
CAS No.:	3228-99-7
Cat. No.:	B1217957

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This technical guide provides a comprehensive overview of the spectroscopic data for **pentaerythrityl tetrachloride** (CAS No: 3228-99-7), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the field of drug development and materials science.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **pentaerythrityl tetrachloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Pentaerythrityl Tetrachloride**

Chemical Shift (δ) ppm	Multiplicity	Solvent
3.65	Singlet	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data for **Pentaerythrityl Tetrachloride**

Chemical Shift (δ) ppm	Carbon Type	Solvent
44.8	-CH ₂ Cl	CDCl ₃
46.1	Quaternary C	CDCl ₃

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Bands for **Pentaerythrityl Tetrachloride**

Wavenumber (cm ⁻¹)	Assignment	Technique
2965	C-H stretch	KBr Pellet
1475	-CH ₂ - scissoring	KBr Pellet
1430	-CH ₂ - wagging	KBr Pellet
750	C-Cl stretch	KBr Pellet
690	C-Cl stretch	KBr Pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Pentaerythrityl Tetrachloride**

m/z	Relative Intensity (%)	Ion
49	100.0	[CH ₂ Cl] ⁺
83	64.2	[C ₃ H ₄ Cl] ⁺
85	21.0	[C ₃ H ₄ ³⁷ Cl] ⁺
122	26.8	[M-CH ₂ Cl-Cl] ⁺
173	12.5	[M-CH ₂ Cl] ⁺
208	1.1	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **pentaerythryl tetrachloride** was prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using the potassium bromide (KBr) pellet technique. A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar. The resulting mixture was then compressed in a die under high pressure to form a transparent pellet. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

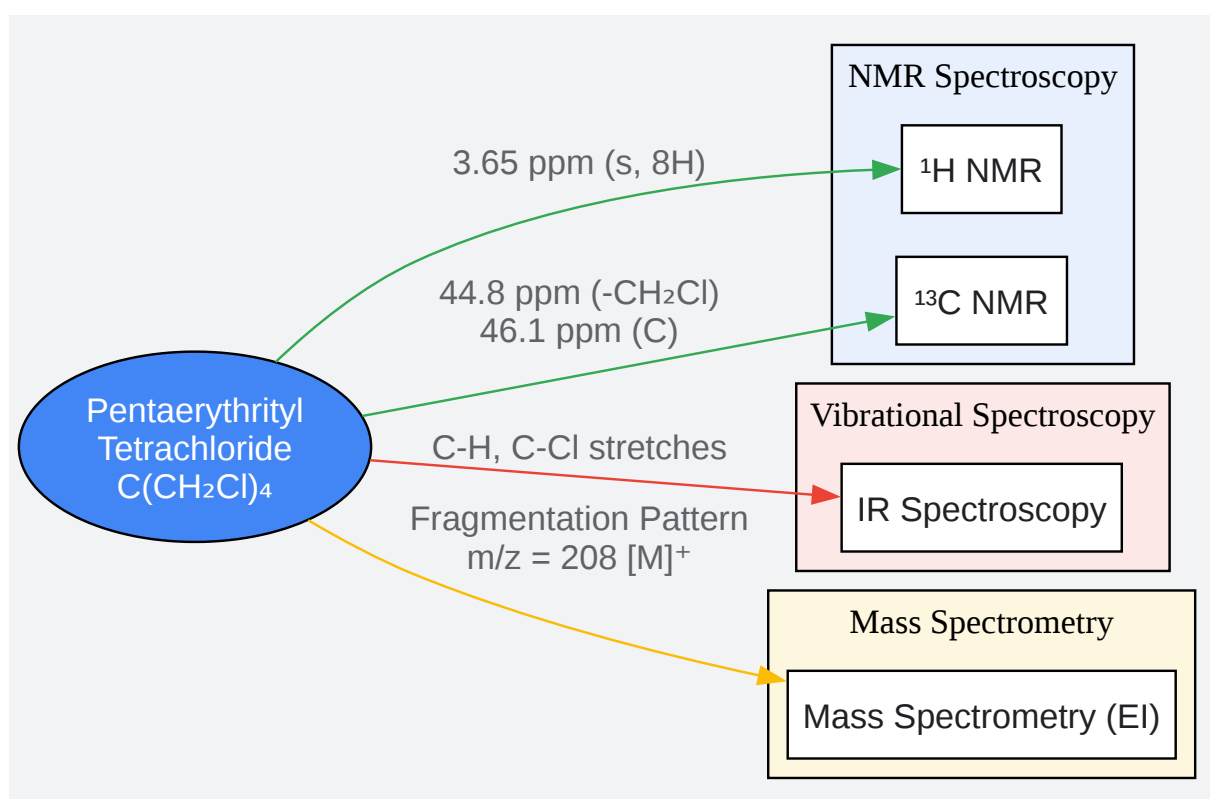
Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively

charged fragments were then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Data Interpretation and Structural Correlation

The spectroscopic data presented provides a clear and consistent structural elucidation of **pentaerythrityl tetrachloride**.



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